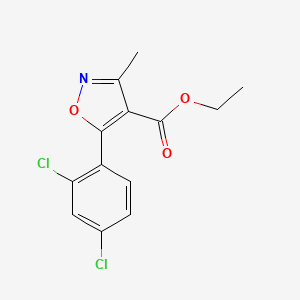
POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate): is a liquid crystalline copolyester composed of 4-hydroxybenzoic acid and ethylene terephthalate units. This compound is known for its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is typically synthesized through a polycondensation reaction. The reaction involves the esterification of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst, such as antimony trioxide or titanium dioxide. The reaction is carried out at elevated temperatures, typically between 250-300°C, under reduced pressure to remove the by-products, such as water or methanol .
Industrial Production Methods: In industrial settings, the production of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) involves continuous polymerization processes. The raw materials are fed into a reactor, where they undergo esterification and polycondensation reactions. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Analyse Chemischer Reaktionen
Types of Reactions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) has a wide range of scientific research applications, including:
Chemistry: Used as a high-performance material in the synthesis of advanced composites and nanomaterials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Wirkmechanismus
The mechanism of action of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is primarily based on its unique molecular structure. The copolyester forms a liquid crystalline phase, which imparts high thermal stability and mechanical strength. The molecular targets and pathways involved include:
Thermal Stability: The rigid aromatic rings and strong intermolecular interactions contribute to the high thermal stability of the polymer.
Mechanical Strength: The liquid crystalline phase and strong intermolecular forces provide excellent mechanical properties.
Chemical Resistance: The presence of aromatic rings and ester linkages enhances the chemical resistance of the polymer.
Vergleich Mit ähnlichen Verbindungen
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) can be compared with other similar compounds, such as:
Polyethylene terephthalate (PET): While PET is widely used for its excellent mechanical properties and chemical resistance, poly(4-hydroxy benzoic acid-co-ethylene terephthalate) offers superior thermal stability and liquid crystalline properties.
Poly(4-vinylphenol): This polymer has similar aromatic content but lacks the liquid crystalline phase and high thermal stability of poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate): Known for its electrical conductivity, this polymer differs significantly in its applications compared to poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Eigenschaften
CAS-Nummer |
125300-07-4 |
|---|---|
Molekularformel |
C39H55N6O10P |
Molekulargewicht |
798.875 |
IUPAC-Name |
[(2R,3S)-4-amino-3-[[(2S)-3-hydroxy-2-[[(2S)-2-[(6-oxo-6-phenylhexanoyl)amino]-3-[3-(8-phenyloctyl)imidazol-4-yl]propanoyl]amino]propanoyl]amino]-4-oxobutan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C39H55N6O10P/c1-28(55-56(52,53)54)36(37(40)49)44-39(51)33(26-46)43-38(50)32(42-35(48)22-14-13-21-34(47)30-19-11-7-12-20-30)24-31-25-41-27-45(31)23-15-5-3-2-4-8-16-29-17-9-6-10-18-29/h6-7,9-12,17-20,25,27-28,32-33,36,46H,2-5,8,13-16,21-24,26H2,1H3,(H2,40,49)(H,42,48)(H,43,50)(H,44,51)(H2,52,53,54)/t28-,32+,33+,36+/m1/s1 |
InChI-Schlüssel |
DOUOYAQBFIVADP-SYFRPQKZSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1CCCCCCCCC2=CC=CC=C2)NC(=O)CCCCC(=O)C3=CC=CC=C3)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



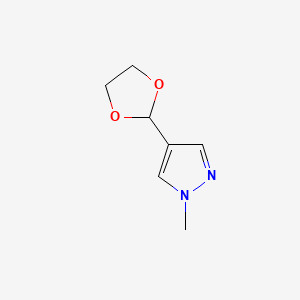

![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
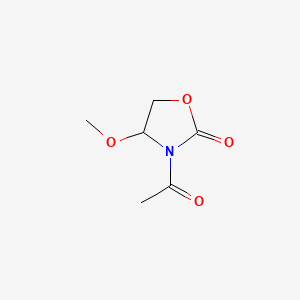
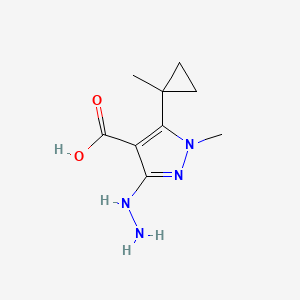
![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
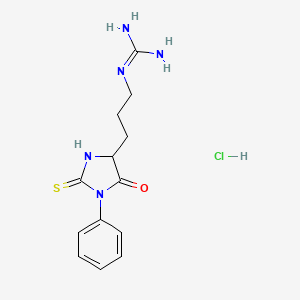
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
